2-(3-Chloropropoxy)-2-cyclopropylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is an organic compound that features a cyclopropyl group attached to an acetonitrile moiety, with a 3-chloropropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropoxy)-2-cyclopropylacetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure-activity relationship of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropoxy)tetrahydro-2H-pyran
- 4-(3-Chloropropoxy)benzaldehyde
- 3-(3-Chloropropoxy)propylamine
Uniqueness
2-(3-Chloropropoxy)-2-cyclopropylacetonitrile is unique due to the presence of both a cyclopropyl group and a 3-chloropropoxy substituent. This combination imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-chloropropoxy)-2-cyclopropylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c9-4-1-5-11-8(6-10)7-2-3-7/h7-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJJGFREBDTYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C#N)OCCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.